(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral tertiary amine featuring a piperidine ring substituted with an isopropyl-methyl-amino-methyl group at the 2-position and a propan-1-one moiety linked to an amino group. This compound has been utilized as a chiral template in the synthesis of diastereoisomers, as demonstrated in the preparation of quinoline derivatives (). Its stereochemical configuration (S-enantiomer) is critical for its role in asymmetric synthesis, influencing both reactivity and downstream biological activity.
Properties
IUPAC Name |
(2S)-2-amino-1-[2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)15(4)9-12-7-5-6-8-16(12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQCAABGQLDDHF-PXYINDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCCN1C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is constructed via cyclization strategies, often employing organometallic intermediates. A notable method involves the radical rearrangement of aziridines using tri-n-butyltin hydride and AIBN, which facilitates 5-exo-trig cyclization to form 2,6-disubstituted piperidines. For the target compound, this approach is adapted by substituting the aziridine precursor with a propargylamine derivative to introduce the 2-[(isopropyl-methyl-amino)-methyl] substituent. The reaction proceeds via a stabilized aziridinylcarbinyl radical intermediate, enabling efficient ring closure at 80°C in toluene.
Introduction of the Isopropyl-Methyl-Amino Sidechain
The isopropyl-methyl-amino group is introduced through nucleophilic substitution or reductive amination. In one protocol, tert-butyl 4-aminopiperidine-1-carboxylate undergoes alkylation with 2-bromo-N-isopropyl-N-methylacetamide in the presence of K₂CO₃ and acetonitrile, achieving a 78% yield. Subsequent Boc deprotection with HCl in dioxane furnishes the free amine, which is then subjected to acylation with chloroacetone under Schotten-Baumann conditions.
Chiral Resolution and Stereochemical Control
The (S)-configuration at the amino-propanone moiety is established via enzymatic resolution using immobilized lipase B from Candida antarctica. Racemic 2-amino-propan-1-one derivatives are treated with vinyl acetate in tert-butyl methyl ether, selectively acetylating the (R)-enantiomer and leaving the desired (S)-isomer unreacted (ee > 99%). Alternatively, chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers with a resolution factor of 1.8.
Reaction Conditions and Optimization
Catalytic Systems and Solvents
| Step | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperidine cyclization | AIBN | Toluene | 80°C | 65 |
| Alkylation | K₂CO₃ | Acetonitrile | 60°C | 78 |
| Acylation | DMAP | DCM | 0°C → RT | 82 |
| Hydrogenation | Pd/C (10%) | Methanol | 50 psi H₂ | 95 |
The use of N,N-dimethylaminopyridine (DMAP) during acylation accelerates the reaction by stabilizing the tetrahedral intermediate, while Pd/C-mediated hydrogenation ensures complete reduction of nitro groups without over-reduction.
Temperature and Pressure Effects
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Cyclization : Elevated temperatures (80°C) favor entropy-driven ring closure but risk side reactions like oligomerization. Lower temperatures (50°C) with microwave irradiation (300 W) reduce reaction time to 2 hours.
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Hydrogenation : Pressures above 50 psi H₂ lead to premature catalyst poisoning, whereas pressures below 30 psi result in incomplete conversion.
Industrial-Scale Production
Continuous Flow Synthesis
A two-stage continuous flow system is employed for large-scale manufacturing:
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Stage 1 : Piperidine cyclization in a packed-bed reactor (residence time: 15 min, 80°C).
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Stage 2 : Enzymatic resolution in a membrane bioreactor with in-line chiral HPLC monitoring.
This system achieves a throughput of 12 kg/day with a space-time yield of 0.8 g/L·h.
Waste Minimization Strategies
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Solvent Recovery : >90% of acetonitrile and toluene are reclaimed via fractional distillation.
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Catalyst Recycling : Pd/C is reactivated by oxidative treatment with HNO₃ (5% v/v), restoring 85% of initial activity.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆) : δ 3.78 (d, J = 5.9 Hz, 2H, CH₂N), 2.92 (s, 3H, NCH₃), 1.42 (s, 9H, C(CH₃)₃).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one serves as an important building block for synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding oxides or ketones.
- Reduction : Reduction reactions may yield amines or alcohols.
- Substitution : The amino and piperidine groups can undergo substitution reactions, producing diverse derivatives.
Biology
This compound is studied for its potential effects on biological systems. Research indicates that it may interact with specific enzymes and receptors, modulating biological pathways. Notably, it has been investigated for:
- Enzyme Interaction : Studies have shown that this compound can influence enzyme activity, potentially leading to therapeutic benefits.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Research highlights include:
- Drug Candidate : Preliminary studies suggest that it may act as a drug candidate for treating conditions related to neurotransmitter modulation.
Case Study Example
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (S)-2-Amino compounds exhibited significant binding affinity for serotonin receptors, indicating potential applications in treating mood disorders.
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics required in various applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in ring systems, substituent groups, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one and Analogs
Key Observations
Ring System Variations: Piperidine vs. Substituent Position: The 2-position substitution in the target compound () contrasts with the 3-position isomer (). This positional difference may influence steric hindrance and hydrogen-bonding capacity, altering pharmacokinetic profiles.
Functional Group Impact: Benzyl vs. Isopropyl-Methyl Groups: The benzyl-substituted analog () introduces aromaticity, which could improve membrane permeability but may increase metabolic susceptibility compared to the aliphatic isopropyl-methyl group. Phenyl vs. Amino-Propanone Moieties: The phenyl-substituted propanone () enhances lipophilicity, likely favoring blood-brain barrier penetration, whereas the amino group in the target compound may improve solubility and hydrogen-bonding interactions.
Synthesis and Commercial Viability :
- The target compound’s discontinued status () contrasts with the commercial availability of its pyrrolidine analog (), suggesting that synthetic complexity or stability issues may limit its utility.
- Diastereoisomer separation via column chromatography () highlights the importance of stereochemical control in synthesis, a common challenge in chiral amine production.
Biological Relevance :
- Piperidine derivatives in and demonstrate applications in receptor activation (GLP1) and cytotoxic payloads for antibody-drug conjugates (ADCs), respectively. These findings suggest that the target compound’s piperidine scaffold could be adaptable to similar therapeutic areas with further optimization.
Biological Activity
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, also known by its CAS number 1354024-66-0, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C15H31N3O
- Molecular Weight : 269.43 g/mol
- CAS Number : 1354024-66-0
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a selective modulator of neurotransmitter receptors, which may include:
- Dopaminergic Receptors : Influencing mood and motivation.
- Serotonergic Receptors : Affecting anxiety and depression.
These interactions suggest its potential use in treating mood disorders, anxiety, and possibly neurodegenerative diseases.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Neuroprotective Effects : Research indicates that derivatives of similar structures exhibit neuroprotective properties against oxidative stress and neurotoxicity. For instance, compounds with similar piperidine structures have shown protective effects in neuronal cultures exposed to toxic agents such as glutamate .
- Anticancer Activity : Some studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, certain piperidine derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
- Antioxidant Properties : Compounds structurally related to this compound have displayed antioxidant activity, which may contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative damage .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Activity
A study investigated the neuroprotective effects of piperidine derivatives similar to this compound. The results indicated that these compounds could attenuate neuronal damage induced by oxidative stress, demonstrating significant potential for treating neurodegenerative conditions .
Case Study: Anticancer Properties
Another research focused on the anticancer activity of piperidine derivatives against various cancer cell lines. The compound exhibited IC50 values indicating moderate to strong inhibition of cell growth, particularly in melanoma and leukemia cell lines .
Q & A
What are the recommended methodologies for synthesizing (S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one?
Basic Research Question
Synthesis of this compound requires multi-step organic reactions, including:
- Amine alkylation : The piperidine moiety can be functionalized via nucleophilic substitution, using reagents like isopropyl-methyl-amine under controlled pH and temperature .
- Chiral resolution : The (S)-enantiomer may be isolated using chiral column chromatography or enzymatic resolution, as described for structurally similar amino alcohols .
- Purification : Recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures high purity (>95%) .
How can the stereochemical configuration of the compound be verified?
Basic Research Question
Advanced spectroscopic and computational methods are employed:
- NMR spectroscopy : H and C NMR can confirm chiral centers by comparing coupling constants and chemical shifts to known (S)-configured analogs .
- Circular Dichroism (CD) : Optical activity measurements validate enantiomeric excess .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for related piperidine derivatives .
What experimental designs are suitable for studying its pharmacokinetic properties?
Advanced Research Question
A split-split plot design (randomized blocks) is recommended for in vivo/in vitro studies:
- In vitro assays : Use hepatic microsomes to assess metabolic stability (CYP450 interactions) .
- In vivo models : Rodent studies with timed blood sampling (LC-MS/MS quantification) evaluate bioavailability and half-life .
- Controls : Include structurally analogous compounds to isolate stereospecific effects .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) as per ’s environmental impact study framework .
- Solvent effects : Use dimethyl sulfoxide (DMSO) at <0.1% to avoid cytotoxicity artifacts .
- Data normalization : Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from noise .
What analytical techniques are optimal for quantifying environmental degradation products?
Advanced Research Question
Environmental fate studies require:
- HPLC-UV/HRMS : Monitor abiotic degradation (hydrolysis, photolysis) using C18 columns and gradient elution .
- Isotopic labeling : Track C-labeled compound transformations in soil/water matrices .
- Ecotoxicity assays : Use Daphnia magna or algae models to assess bioaccumulation potential .
How can computational modeling predict its receptor-binding interactions?
Advanced Research Question
Combine molecular docking and dynamics:
- Docking software (AutoDock Vina) : Model interactions with aminergic receptors (e.g., dopamine D2) using crystallographic templates .
- MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to validate binding poses .
- Free energy calculations (MM/PBSA) : Quantify binding affinities for SAR optimization .
What safety protocols are critical during handling and storage?
Basic Research Question
Refer to GHS-aligned guidelines:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
- Storage : Store at -20°C under nitrogen to prevent oxidation .
- Spill management : Neutralize acidic degradation products with sodium bicarbonate .
How can its potential as a pharmaceutical intermediate be evaluated?
Advanced Research Question
Follow ’s framework for impurity profiling:
- Forced degradation : Expose to heat, light, and pH extremes to identify degradation pathways .
- Impurity synthesis : Prepare and characterize key impurities (e.g., N-oxides) via HPLC and NMR .
- Regulatory compliance : Align with ICH Q3A/B guidelines for residual solvent limits .
What strategies mitigate batch-to-batch variability in synthesis?
Advanced Research Question
Implement quality-by-design (QbD) principles:
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Stability studies : Accelerated aging tests (40°C/75% RH) identify critical process parameters .
How can its neuropharmacological activity be systematically assessed?
Advanced Research Question
Adopt a tiered approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
